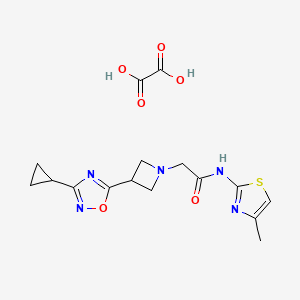

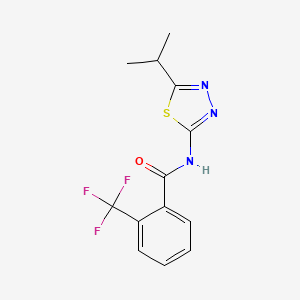

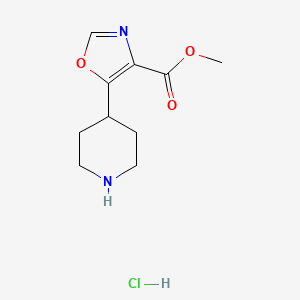

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves microwave-assisted facile synthesis under solvent-free conditions, highlighting a green chemistry approach. Schiff’s bases containing thiadiazole scaffolds coupled with benzamide groups have been synthesized to investigate their potential anticancer activity. The structures of these compounds are confirmed using IR, NMR, mass spectral study, and elemental analysis (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized extensively through spectroscopic methods, including NMR and mass spectrometry. The crystal structure of certain derivatives has been determined, revealing intermolecular N-H⋯N hydrogen bonds and C-H⋯π interactions, which contribute to their stability and potential bioactivity (Mo et al., 2011).

Chemical Reactions and Properties

The reactivity of the thiadiazole and benzamide moieties allows for the synthesis of various biologically active compounds. These include derivatives that have shown promising anticancer activity, with some compounds demonstrating comparable or superior activity to standard drugs in in vitro evaluations against cancer cell lines (Aliabadi et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and electrical conductivity, have been studied. Differential scanning calorimetry and thermogravimetric measurements have been used to analyze the thermal properties, providing insights into their stability and potential applications in various fields (El-Menyawy et al., 2014).

Chemical Properties Analysis

The chemical properties, particularly the fluorescence characteristics of benzamide derivatives containing thiadiazoles, have been explored. These studies have demonstrated the influence of molecular aggregation and the position of the amino group on fluorescence effects, which could have implications for the development of novel optical materials (Matwijczuk et al., 2018).

properties

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3OS/c1-7(2)11-18-19-12(21-11)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-7H,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMNWJSUMDVCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)

![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)